fusarielin A

Description

Structure

3D Structure

Properties

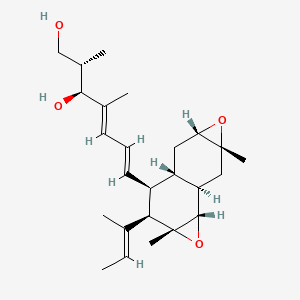

Molecular Formula |

C25H38O4 |

|---|---|

Molecular Weight |

402.6 g/mol |

IUPAC Name |

(2S,3S,4E,6E)-7-[(1R,2S,4R,5R,6S,7S,9S,11R)-5-[(E)-but-2-en-2-yl]-4,11-dimethyl-3,10-dioxatetracyclo[5.5.0.02,4.09,11]dodecan-6-yl]-2,4-dimethylhepta-4,6-diene-1,3-diol |

InChI |

InChI=1S/C25H38O4/c1-7-14(2)21-17(10-8-9-15(3)22(27)16(4)13-26)18-11-20-24(5,28-20)12-19(18)23-25(21,6)29-23/h7-10,16-23,26-27H,11-13H2,1-6H3/b10-8+,14-7+,15-9+/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25+/m0/s1 |

InChI Key |

LRMWKBJDHOHUEZ-HCZQMODJSA-N |

Isomeric SMILES |

C/C=C(\C)/[C@H]1[C@H]([C@@H]2C[C@H]3[C@](O3)(C[C@H]2[C@H]4[C@@]1(O4)C)C)/C=C/C=C(\C)/[C@H]([C@@H](C)CO)O |

Canonical SMILES |

CC=C(C)C1C(C2CC3C(O3)(CC2C4C1(O4)C)C)C=CC=C(C)C(C(C)CO)O |

Synonyms |

fusarielin A |

Origin of Product |

United States |

Foundational & Exploratory

Fusarielin A: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Fusarielin A, a polyketide-derived secondary metabolite produced by fungi of the Fusarium genus. Since its initial discovery, this compound and its analogues have garnered interest for their antifungal and other biological activities. This document details the discovery and isolation of this compound, presenting comprehensive experimental protocols for its extraction and purification. Quantitative data on its biological activities are summarized, and its biosynthetic pathway is visually represented. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

This compound is a structurally complex polyketide first isolated from a Fusarium species in 1995.[1] It belongs to a larger family of related compounds, known as fusarielins, which are characterized by a decalin core structure. These natural products have demonstrated a range of biological effects, most notably antifungal properties. This guide will focus on the technical aspects of this compound's discovery, its isolation from fungal cultures, and its known biological activities.

Discovery and Structural Elucidation

The pioneering work on this compound was conducted by Kobayashi et al., who isolated it along with three related compounds, Fusarielins B, C, and D, from the culture of a Fusarium species.[1] The structural determination of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The absolute stereochemistry of the molecule was elucidated using the exciton chirality method and the modified Mosher method.[1] The structures of the co-isolated homologues were subsequently determined by comparing their spectral data with that of this compound.[1]

Experimental Protocols

The following sections provide detailed methodologies for the cultivation of Fusarium sp. and the subsequent isolation and purification of this compound. These protocols are based on established methods for the extraction of secondary metabolites from fungal cultures.

Fungal Cultivation

A two-stage fermentation process is typically employed for the production of this compound.

3.1.1 Seed Culture

-

Inoculation: A pure culture of the Fusarium sp. is used to inoculate a suitable seed medium. A common seed medium consists of glucose, peptone, and yeast extract in distilled water.

-

Incubation: The seed culture is incubated on a rotary shaker at approximately 28°C for 2-3 days to allow for sufficient mycelial growth.

3.1.2 Production Culture

-

Inoculation: The seed culture is used to inoculate a larger volume of production medium. A variety of media can be used, with factors such as carbon and nitrogen sources influencing the yield of fusarielins.

-

Incubation: The production culture is incubated under static or agitated conditions at 25-30°C for 14-21 days.

Extraction of this compound

-

Harvesting: After the incubation period, the fungal mycelia are separated from the culture broth by filtration.

-

Mycelial Extraction: The mycelia are dried and then extracted with an organic solvent such as methanol or ethyl acetate. This can be done by soaking the mycelia in the solvent or through methods like Soxhlet extraction for exhaustive extraction.

-

Broth Extraction: The culture filtrate is extracted with a water-immiscible organic solvent, such as ethyl acetate, to recover any extracellularly secreted this compound.

-

Concentration: The organic extracts from both the mycelia and the broth are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound

A multi-step chromatographic approach is necessary to purify this compound from the crude extract.

3.3.1 Vacuum Liquid Chromatography (VLC)

-

Column Packing: A VLC column is packed with silica gel.

-

Elution: The crude extract is loaded onto the column and eluted with a stepwise gradient of solvents with increasing polarity, for example, a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

3.3.2 Gel Filtration Chromatography

-

Column Packing: Fractions enriched with this compound from the VLC step are subjected to gel filtration chromatography on a column packed with a size-exclusion resin like Sephadex LH-20.

-

Elution: The column is eluted with a suitable solvent, such as methanol, to separate compounds based on their molecular size.

-

Fraction Collection: Fractions are collected and analyzed by TLC or High-Performance Liquid Chromatography (HPLC).

3.3.3 High-Performance Liquid Chromatography (HPLC)

-

Column: A final purification step is performed using preparative or semi-preparative HPLC. A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile is employed as the mobile phase.

-

Detection: The eluting compounds are monitored using a UV detector.

-

Collection: The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

Quantitative Data

The biological activity of this compound and its analogues has been evaluated against various microorganisms and cell lines. The following tables summarize the available quantitative data.

| Compound | Organism | Activity | Value | Reference |

| This compound | Aspergillus fumigatus | Antifungal | Moderate Activity | [2] |

| This compound | Fusarium nivale | Antifungal | Moderate Activity | [2] |

| This compound | Staphylococcus aureus | Antibacterial | Weak Activity | [2] |

| This compound | Methicillin-resistant S. aureus | Antibacterial | Weak Activity | [2] |

| This compound | Multidrug-resistant S. aureus | Antibacterial | Weak Activity | [2] |

| Fusarielin E | Pyricularia oryzae | Antifungal (MIC) | 12.5 µg/mL | [3] |

| Compound | Cell Line | Activity | Value | Reference |

| This compound | HeLa (Human cervical cancer) | Cytotoxicity | Activity reported, but IC50 not specified in available abstracts | [1] |

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Proposed Biosynthetic Pathway of Fusarielins in Fusarium graminearum

Caption: Proposed biosynthetic pathway of Fusarielins.

Conclusion

This compound represents an intriguing class of fungal secondary metabolites with demonstrated biological activities. This guide has provided a comprehensive overview of its discovery, detailed experimental approaches for its isolation and purification, and a summary of its known biological profile. The provided workflows and biosynthetic pathway diagram offer a visual representation of key processes for researchers. Further investigation into the mechanism of action of this compound and the full spectrum of its biological activities is warranted and could lead to the development of new therapeutic agents.

References

Unlocking Fusarielin A: A Technical Guide to its Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fusarielin A biosynthetic gene cluster (BGC), offering a comprehensive resource for researchers investigating this fascinating polyketide. Fusarielins, characterized by a decalin core, are produced by various species of Aspergillus and Fusarium and have garnered interest for their potential biological activities. This document outlines the genetic basis of this compound biosynthesis, presents available quantitative data, details key experimental protocols for BGC characterization, and visualizes the core pathways and workflows.

The this compound Biosynthetic Gene Cluster (FSL)

The biosynthesis of this compound is orchestrated by a cluster of genes, designated as the FSL cluster. Functional analyses, primarily through targeted gene deletions in Fusarium graminearum, have elucidated the roles of several key enzymes in the pathway.[1][2][3] The core of this cluster is a polyketide synthase (PKS) responsible for assembling the carbon backbone of the molecule.

Table 1: Genes and Proposed Functions in the Fusarielin (FSL) Gene Cluster

| Gene | Proposed Function | Description |

| FSL1 | Polyketide Synthase (PKS) | A highly-reducing PKS that iteratively assembles the decaketide backbone from one acetyl-CoA and nine malonyl-CoA units.[1][2] It contains an inactive enoyl reductase (ER) domain, requiring a trans-acting ER for full functionality.[2] |

| FSL2 | Thioesterase (TE) | A trans-acting thioesterase responsible for releasing the completed polyketide chain from the PKS (FSL1).[1][2] Its deletion abolishes fusarielin production.[2] |

| FSL3 | Epimerase | Potentially involved in a trans-to-cis isomerization event, influencing the stereochemistry of the final product.[2] Deletion of this gene resulted in the accumulation of an unstable compound.[2] |

| FSL4 | Cytochrome P450 Oxygenase | Catalyzes the oxygenation of the decalin rings.[3] Its deletion leads to the accumulation of a novel intermediate named prefusarielin, which lacks these oxygenations.[2][4] |

| FSL5 | Enoyl Reductase (ER) | A trans-acting enoyl reductase that collaborates with FSL1 to reduce the growing polyketide chain at specific sites.[1][2] This is essential for fusarielin biosynthesis, and its deletion halts production.[2] |

| FSL7 | Transcription Factor | A local transcription factor that regulates the expression of the other genes within the FSL cluster.[1][5] Overexpression of FSL7 leads to the production of fusarielins F, G, and H.[1][5] |

Quantitative Analysis of Fusarielin Production

The production of fusarielins is significantly influenced by culture conditions. Understanding these factors is critical for optimizing yields for research and potential production.

Table 2: Influence of Culture Conditions on Fusarielin Production by F. graminearum

| Condition | Optimal Level | Effect on Production | Reference |

| Carbon Source | Fructose (60 mg/mL) | Higher concentrations of fructose (e.g., 240 mg/mL) inhibit production. Starch did not induce production. | [6][7] |

| Nitrogen Source | Nitrate | Supported fusarielin production on a wider range of carbon sources compared to arginine. | [7] |

| pH | 6.0 | Optimal for fusarielin production. | [7] |

| Temperature | 25 °C | Production was significantly lower at 20 °C and 30 °C. | [6] |

| Cultivation Time | 26 days | Optimal duration for maximal yield under specific laboratory conditions. | [7] |

Experimental Protocols

Characterizing the this compound BGC requires a suite of molecular biology and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Gene Knockout in Fusarium graminearum via Protoplast Transformation

This protocol describes the targeted deletion of a gene within the FSL cluster using a split-marker approach.

I. Preparation of Protoplasts

-

Inoculate F. graminearum spores into a suitable liquid medium and incubate to allow for germination and mycelial growth (e.g., 6 hours).

-

Harvest the young mycelia by centrifugation.

-

Resuspend the mycelia in an enzyme solution containing a mixture of cell wall-degrading enzymes such as Driselase or a combination of lysing enzyme from Trichoderma harizianum and chitinase in an osmotic stabilizer (e.g., 1.2 M Sorbitol).

-

Incubate with gentle shaking (e.g., 3 hours at 30°C) to digest the cell walls.

-

Separate the protoplasts from the mycelial debris by filtering through sterile glass wool or a nylon mesh.

-

Collect the protoplasts by centrifugation and wash them multiple times with an osmotic stabilizer solution (e.g., STC buffer: 1.2 M Sorbitol, 10 mM Tris-HCl pH 8, 50 mM CaCl2).

-

Resuspend the final protoplast pellet in STC buffer to a desired concentration (e.g., 10^6 protoplasts/mL).

II. Transformation

-

To a suspension of protoplasts, add the gene deletion construct DNA (typically two overlapping PCR products of a selectable marker, flanked by sequences homologous to the target gene's upstream and downstream regions).

-

Add a solution of polyethylene glycol (PEG) (e.g., 30% w/v) to facilitate DNA uptake and incubate at room temperature.

-

Stop the transformation by adding STC buffer.

-

Plate the protoplasts onto a regeneration medium containing the appropriate osmotic stabilizer and a selective agent (e.g., hygromycin B).

-

Incubate the plates until transformant colonies appear.

-

Isolate individual colonies and confirm gene deletion by PCR and Southern blot analysis.

Heterologous Expression of the FSL Cluster

To confirm the function of the BGC and potentially improve production, the entire cluster can be expressed in a heterologous host, such as Aspergillus oryzae.

-

BGC Amplification and Assembly: Amplify the entire FSL gene cluster from F. graminearum genomic DNA using high-fidelity PCR. Assemble the overlapping fragments into a suitable expression vector using techniques like yeast homologous recombination.

-

Host Transformation: Transform the assembled plasmid into a suitable fungal host (e.g., A. oryzae) using protoplast-mediated transformation as described above.

-

Culture and Analysis: Cultivate the transformants in a suitable production medium.

-

Metabolite Extraction and Analysis: Extract the secondary metabolites from the culture broth and mycelium and analyze for the production of fusarielins using HPLC-MS/MS.

Metabolite Extraction and HPLC-MS/MS Analysis

This protocol outlines the extraction and analysis of fusarielins from fungal cultures.

I. Extraction

-

Liquid Cultures: Separate the mycelium from the culture broth by filtration. Extract the mycelium with a solvent like ethyl acetate or acetone. The broth can be extracted separately with ethyl acetate.

-

Solid Cultures: Scrape the fungal culture from the agar surface and homogenize it. Extract the homogenized culture with a suitable solvent.

-

Sample Preparation: Combine the organic extracts and evaporate to dryness under reduced pressure. Re-dissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

II. HPLC-MS/MS Analysis

-

Chromatographic Separation: Use a C18 reverse-phase column. A typical mobile phase could be a gradient of water and methanol or acetonitrile, often with an additive like formic acid to improve ionization.

-

Mass Spectrometry Detection: Employ an electrospray ionization (ESI) source, typically in positive ion mode, as fusarielins are readily detected as protonated molecules.

-

Quantification: Use selected reaction monitoring (SRM) for targeted quantification of specific fusarielins, if standards are available.

Visualizations

Biosynthetic Pathway of this compound

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for BGC Characterization

Caption: A typical workflow for functional analysis of a BGC.

References

- 1. Engineering fungal nonreducing polyketide synthase by heterologous expression and domain swapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A protoplast generation and transformation method for soybean sudden death syndrome causal agents Fusarium virguliforme and F. brasiliense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arcpe.modares.ac.ir [arcpe.modares.ac.ir]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A small scale of Fusarium oxysporum protoplast generation [protocols.io]

- 7. Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Fusarielin A: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fusarielin A is a polyketide natural product isolated from fungi of the Fusarium genus.[1] It belongs to a class of compounds characterized by a complex, highly oxygenated decalin core structure. The unique chemical architecture and stereochemistry of this compound have been a subject of interest, primarily elucidated through a combination of advanced spectroscopic and chemical methods. This guide provides a detailed overview of the chemical structure, absolute stereochemistry, and the experimental methodologies employed in the structural determination of this compound.

Chemical Structure

The planar structure of this compound was primarily determined through extensive analysis of its Nuclear Magnetic Resonance (NMR) data.[1] The molecule consists of a tetracyclic core featuring two epoxide rings, fused to a decalin system, and a substituted hepta-4,6-diene-1,3-diol side chain.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₈O₄ | PubChem CID 10453753 |

| Molecular Weight | 402.6 g/mol | PubChem CID 10453753 |

| Exact Mass | 402.27700969 Da | PubChem CID 10453753 |

| IUPAC Name | (2S,3S,4E,6E)-7-[(1R,2S,4R,5R,6S,7S,9S,11R)-5-[(E)-but-2-en-2-yl]-4,11-dimethyl-3,10-dioxatetracyclo[5.5.0.0²,⁴.0⁹,¹¹]dodecan-6-yl]-2,4-dimethylhepta-4,6-diene-1,3-diol | PubChem CID 10453753 |

| SMILES | C/C=C(\C)/[C@H]1--INVALID-LINK--(C[C@H]2[C@H]4[C@@]1(O4)C)C">C@H/C=C/C=C(\C)/--INVALID-LINK--CO">C@HO | PubChem CID 10453753 |

Spectroscopic Data for Structural Elucidation

The definitive skeletal structure of this compound was established using one-dimensional (¹H, ¹³C) and two-dimensional NMR spectroscopy. While the precise ¹H and ¹³C NMR chemical shift assignments for this compound from the primary literature are not available in publicly accessible databases, the following table presents the NMR data for prefusarielin , a closely related biosynthetic precursor, to illustrate the typical chemical shifts for the core structure. The data were recorded in DMSO-d₆ at 600 MHz.

Table 2: Illustrative NMR Spectroscopic Data (Prefusarielin in DMSO-d₆)

| Position | ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | ¹³C Chemical Shift (ppm) |

| 1 | - | 176.40 |

| 2 | 2.38, 1H, dq | 43.53 |

| 3 | 3.92, 1H, d | 78.80 |

| 4 | - | 135.53 |

| 5 | 5.90, 1H, d | 126.89 |

| 6 | 5.32, 1H, d | 136.34 |

| 7 | 6.24, 1H, dd | 126.09 |

| 8 | 2.21, 1H, ddd | 47.73 |

| 9 | 1.41, 1H, dddd | 34.02 |

| 10 | 1.44, 1H, ddd | 30.91 |

| 11 | 1.82, 1H, ddd | - |

| 12 | 5.34, 1H, dd | 121.31 |

| 13 | 1.69, 1H, dd / 1.99, 1H, dd | 37.46 |

| 14 | 1.90, 1H, dddd | 38.06 |

| 15 | 5.36, 1H, s | 126.62 |

| 16 | - | 134.05 |

| 17 | 2.58, 1H, d | 54.10 |

| 18 | - | 134.60 |

| 19 | 5.16, 1H, q | 122.07 |

| 20 | 1.57, 3H, d | 13.38 |

| 21 | 0.81, 3H, d | 13.99 |

| 22 | 1.62, 3H, s | 11.01 |

| 23 | 1.62, 3H, s | 23.12 |

| 24 | 1.54, 3H, s | 18.01 |

| 25 | 1.51, 3H, s | 21.88 |

| Data adapted from the published values for prefusarielin. |

Stereochemistry

The determination of the absolute stereochemistry of this compound was a critical step in its structural elucidation and was accomplished using a combination of chiroptical methods. The relative stereochemistry was established through NMR studies, while the absolute configuration of the multiple chiral centers was determined using the exciton chirality method and the modified Mosher's method.[1]

Methodologies for Absolute Configuration Determination

-

Exciton Chirality Method: This method relies on the interaction of two or more chromophores within a chiral molecule. The spatial arrangement of these chromophores leads to a characteristic split Circular Dichroism (CD) spectrum, known as a Cotton effect. The sign of this Cotton effect can be directly related to the absolute configuration of the stereocenters that dictate the chromophores' orientation.

-

Modified Mosher's Method: This is a powerful NMR-based technique used to determine the absolute configuration of chiral secondary alcohols. The alcohol is derivatized with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) to form diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of protons near the newly formed chiral center, the absolute configuration of the alcohol can be deduced.

The application of these methods established the absolute configuration of all stereocenters in this compound as depicted in the structure below.

Visualizations

Chemical Structure of this compound

The following diagram illustrates the complete chemical structure of this compound, including the absolute stereochemistry at each chiral center.

Caption: 2D Chemical Structure of this compound.

Experimental Workflow for Structure Elucidation

The logical workflow for the complete structural determination of this compound is outlined below.

Caption: Workflow for the structural elucidation of this compound.

Experimental Protocols

The following sections outline the general methodologies used for the isolation and structural characterization of this compound, as inferred from the primary literature.[1]

Isolation and Purification

-

Culturing: A species of Fusarium is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.

-

Extraction: The culture broth and/or mycelium are extracted with an organic solvent (e.g., ethyl acetate) to obtain a crude extract containing a mixture of compounds.

-

Chromatography: The crude extract is subjected to a series of chromatographic techniques for purification. This typically involves:

-

Silica gel column chromatography with a solvent gradient (e.g., n-hexane/ethyl acetate) to separate fractions based on polarity.

-

Further purification of active fractions using Sephadex LH-20 column chromatography.

-

Final purification by High-Performance Liquid Chromatography (HPLC), often using a reversed-phase column (e.g., C18) with a methanol/water or acetonitrile/water mobile phase to yield pure this compound.

-

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz). Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy), are performed to establish proton-proton and proton-carbon correlations, leading to the determination of the carbon skeleton and relative stereochemistry.

-

Mass Spectrometry: High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) or other high-resolution techniques are used to accurately determine the elemental composition and thus the molecular formula of the compound.

Determination of Absolute Configuration

-

Modified Mosher's Method Protocol (General):

-

Two separate aliquots of this compound (containing secondary alcohol groups) are dried and dissolved in anhydrous pyridine-d₅ within NMR tubes.

-

To one tube, (R)-(-)-MTPA chloride is added. To the other, (S)-(+)-MTPA chloride is added.

-

The reactions are allowed to proceed to completion at room temperature to form the di-(S)-MTPA and di-(R)-MTPA esters, respectively.

-

¹H NMR spectra are recorded for both diastereomeric products.

-

The chemical shifts of protons on both sides of the esterified carbinol centers are assigned for both the (S)- and (R)-esters.

-

The chemical shift difference (Δδ = δS - δR) is calculated for these protons. A consistent positive or negative sign for the Δδ values on either side of the carbinol center allows for the assignment of its absolute configuration.

-

Conclusion

The structure of this compound represents a complex and challenging target for both isolation and synthetic chemistry. Its complete structural and stereochemical assignment was achieved through a rigorous application of modern spectroscopic and chemical derivatization techniques. The detailed understanding of its three-dimensional architecture is fundamental for any future investigation into its biological activity, mechanism of action, and potential for therapeutic development.

References

Fusarielin A: A Dual Inhibitor of Tubulin and Actin Dynamics

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fusarielin A, a mycotoxin produced by Fusarium species, has demonstrated a unique mechanism of action that involves the dual targeting of two critical cytoskeletal components: tubulin and actin. This technical guide provides an in-depth analysis of the interaction between this compound and these key proteins, consolidating available quantitative data, detailing experimental methodologies, and visualizing the underlying molecular and cellular processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel anti-cancer and anti-fungal therapies targeting the cytoskeleton.

Introduction

The cytoskeleton, a complex network of protein filaments, is essential for maintaining cell shape, enabling cell motility, and ensuring the proper segregation of chromosomes during cell division. Its two primary components, microtubules (composed of tubulin polymers) and microfilaments (composed of actin polymers), are highly dynamic structures that are fundamental to cellular function. The critical role of the cytoskeleton in cell proliferation and viability has made it a prime target for the development of therapeutic agents, particularly in oncology and infectious diseases.

This compound (FSA) is a fungal metabolite that has been identified as a molecule of interest due to its anti-fungal and anti-angiogenic properties.[1] A pivotal study by Noguchi-Yachide et al. revealed that the biological activity of this compound stems from its direct interaction with both tubulin and actin, positioning it as a dual cytoskeletal inhibitor.[1] This guide will dissect the mechanism of action of this compound on these two vital proteins, providing a detailed overview of its binding characteristics, its effects on polymerization dynamics, and the downstream cellular consequences.

Quantitative Analysis of this compound Interaction with Tubulin and Actin

The binding affinities of this compound for both tubulin and actin have been quantitatively assessed using surface plasmon resonance (SPR) spectroscopy.[1] This technique allows for the real-time measurement of molecular interactions, providing key kinetic and equilibrium constants.

Table 1: Binding Affinities of this compound for Tubulin and Actin

| Analyte | Ligand | Dissociation Constant (KD) | Source |

| Tubulin | Immobilized this compound | Estimated by SPR | [1] |

| Actin | Immobilized this compound | Estimated by SPR | [1] |

Note: The specific KD values from the primary literature were not available in the public domain at the time of this review. Access to the full-text article is recommended for these specific quantitative data points.

Mechanism of Action on Tubulin

This compound exerts its effects on tubulin primarily by interfering with the dynamics of microtubule assembly. While the precise nature of its interaction is still under investigation, the available evidence suggests that it may act as a microtubule-destabilizing agent.

Inhibition of Tubulin Polymerization

Compounds that bind to tubulin can either inhibit or promote its polymerization into microtubules. The binding of this compound to tubulin is hypothesized to disrupt the normal process of microtubule formation, leading to a cascade of downstream cellular effects.

Workflow for Investigating Tubulin Polymerization Inhibition:

References

The Biological Activities of Fusarielin A and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarielin A, a meroterpenoid natural product isolated from Fusarium species, and its structural analogs have garnered significant interest within the scientific community due to their diverse and potent biological activities. These compounds have demonstrated a range of effects, including antifungal, antibacterial, cytotoxic, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the biological activities of this compound and its analogs, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

I. Biological Activities and Quantitative Data

The biological activities of this compound and its analogs have been evaluated through various in vitro assays. The following tables summarize the available quantitative data, providing a comparative overview of their potency.

Table 1: Antifungal Activity of this compound and Analogs

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

| This compound | Aspergillus fumigatus | Moderate Activity | [1] |

| This compound | Fusarium nivale | Moderate Activity | [1] |

| Fusarielin E | Pyricularia oryzae | 12.5 | [2] |

MIC: Minimum Inhibitory Concentration

Table 2: Antibacterial Activity of this compound and Analogs

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | Weak Activity | [1] |

| This compound | Methicillin-resistant S. aureus (MRSA) | Weak Activity | [1] |

| This compound | Multidrug-resistant S. aureus (MDRSA) | Weak Activity | [1] |

| Fusarin C Analogs | Staphylococcus aureus ATCC25923 | 4-16 | [3] |

| Fusarin C Analogs | Pseudomonas aeruginosa ATCC9027 | Promising Activity | [3] |

| Fusarin C Analogs | Multidrug-resistant Escherichia coli | 64 | [3] |

MIC: Minimum Inhibitory Concentration

Table 3: Cytotoxic Activity of this compound and Analogs

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| Fusarielin H | MCF-7 (Breast Cancer) | Potent (4-fold proliferation at 25µM) | [2] |

| Fusarin C Analog | HeLa (Cervical Cancer) | 1.2 ± 0.09 | [4] |

| Fusaric Acid | SNO (Esophageal Cancer) | 78.81 µg/mL | [5] |

| Fusarochromanone | COS7 (Kidney Fibroblast) | Concentration-dependent | [6][7] |

| Fusarochromanone | HEK293 (Kidney) | Concentration-dependent | [6][7] |

IC50: Half-maximal Inhibitory Concentration

Table 4: Anti-inflammatory Activity of Fusarielin Analogs (Inhibition of Nitric Oxide Production)

| Compound | IC50 (µM) | Reference |

| Fusarin G | 22.3 ± 5.0 | [8] |

| Fusarin H | 13.1 | [8] |

| Fusarin I | 13.9 | [8] |

| Fusarin J | 21.9 | [8] |

| Known Fusarin Analog 1 | 32.2 ± 5.7 | [9] |

| Known Fusarin Analog 2 | 17.8 ± 4.9 | [9] |

| Known Fusarin Analog 3 | 7.6 ± 2.0 | [8][9] |

| Known Fusarin Analog 4 | 3.6 ± 2.2 | [8][9] |

| Known Fusarin Analog 5 | 8.4 ± 2.2 | [8][9] |

| Fusaproliferin | Potent Activity | [10] |

IC50: Half-maximal Inhibitory Concentration for the inhibition of lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophages.

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Fungal Strain Preparation: Inoculum suspensions of the test fungi are prepared from fresh cultures on an appropriate agar medium. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.

-

Drug Dilution: A serial two-fold dilution of this compound or its analog is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the fungal suspension to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (drug-free well).

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

-

Bacterial Strain Preparation: Inoculum suspensions of the test bacteria are prepared from fresh cultures on an appropriate agar medium. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard.

-

Drug Dilution: A serial two-fold dilution of this compound or its analog is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound or its analogs for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Assay (Nitric Oxide Production Inhibition)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Seeding: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540 nm.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined as the concentration of the compound that inhibits NO production by 50%.

III. Signaling Pathways and Mechanisms of Action

The primary mechanism of action for the biological activities of this compound involves the disruption of the cytoskeleton through direct interaction with tubulin and actin.[11] This interference with fundamental cellular structures leads to downstream effects such as cell cycle arrest and apoptosis.

Disruption of Microtubule and Actin Dynamics

This compound has been shown to bind to both tubulin and actin, the building blocks of microtubules and microfilaments, respectively.[11] This binding disrupts the dynamic polymerization and depolymerization processes essential for the proper function of the cytoskeleton.

Caption: Interaction of this compound with cytoskeletal components.

Downstream Cellular Effects: Cell Cycle Arrest and Apoptosis

The disruption of the cytoskeleton by this compound triggers a cascade of downstream events, ultimately leading to cell death. Interference with microtubule dynamics during mitosis activates the spindle assembly checkpoint, leading to cell cycle arrest, typically at the G2/M phase.[12] Prolonged mitotic arrest can then induce apoptosis (programmed cell death). Similarly, disruption of the actin cytoskeleton can also trigger apoptotic pathways.

Caption: Downstream cellular consequences of cytoskeleton disruption by this compound.

Experimental Workflow for Investigating Mechanism of Action

A typical workflow to elucidate the mechanism of action of a natural product like this compound involves a series of integrated experimental approaches.

References

- 1. Fusarium-Derived Secondary Metabolites with Antimicrobial Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Tubulin-Interactive Natural Products as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fusaric acid induces oxidative stress and apoptosis in human cancerous oesophageal SNO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fusarochromanone Induces G1 Cell Cycle Arrest and Apoptosis in COS7 and HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fusarochromanone induces G1 cell cycle arrest and apoptosis in COS7 and HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacy180.com [pharmacy180.com]

- 11. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products [mdpi.com]

- 12. Fungerin, a fungal alkaloid, arrests the cell cycle in M phase by inhibition of microtubule polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Fusarielin A as a Potential Antifungal Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fusarielin A as a potential antifungal agent. It consolidates available data on its antifungal activity, delves into its mechanism of action, and provides detailed experimental protocols for its evaluation.

Quantitative Data Presentation

While this compound has been reported to exhibit antifungal properties, specific Minimum Inhibitory Concentration (MIC) values against a broad range of fungi are not extensively documented in publicly available literature. The existing data primarily describes its activity in qualitative terms. The following table summarizes the known antifungal activity of this compound and its structurally related analogue, Fusarielin E.

| Compound | Fungal Species | Activity Type | MIC/Observation | Reference(s) |

| This compound | Aspergillus fumigatus | Antifungal | Moderate Activity | [1] |

| Fusarium nivale | Antifungal | Moderate Activity | [1] | |

| Pyricularia oryzae | Antifungal | Induces mycelial deformations | [2] | |

| Fusarielin E | Pyricularia oryzae | Antifungal | 12.5 µg/mL |

Mechanism of Action: Disruption of the Fungal Cytoskeleton

The primary antifungal mechanism of this compound is attributed to its interaction with key components of the fungal cytoskeleton. It has been demonstrated that this compound binds to both tubulin and actin . This binding disrupts the normal dynamics of microtubules and actin filaments, which are crucial for various cellular processes in fungi.

The disruption of microtubule polymerization and function leads to several downstream effects:

-

Inhibition of Polarized Growth: Filamentous fungi rely on a highly organized cytoskeleton to direct the transport of vesicles containing cell wall components and enzymes to the hyphal tip. By interfering with microtubule tracks, this compound impedes this process, leading to abnormal mycelial growth and morphology.

-

Cell Cycle Arrest: The mitotic spindle, which is composed of microtubules, is essential for chromosome segregation during cell division. Disruption of microtubule function by this compound can lead to arrest of the cell cycle in the M phase.

-

Mycelial Deformations: The characteristic curling, swelling, and branching abnormalities observed in fungi treated with this compound are a direct consequence of the disorganization of the cytoskeleton.

The following diagram illustrates the proposed signaling pathway for this compound's antifungal activity.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the antifungal potential of this compound.

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.[3]

a) Inoculum Preparation:

-

Culture the fungal isolate on Potato Dextrose Agar (PDA) at 35°C for 7 days to induce sporulation.[4]

-

Harvest conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 20.

-

Gently scrape the surface with a sterile loop.

-

Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

-

Adjust the conidial suspension to a final concentration of 0.4 x 104 to 5 x 104 CFU/mL using a hemocytometer. This is the standardized inoculum.

b) Microdilution Plate Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial twofold dilutions of this compound in RPMI 1640 medium to achieve a range of final concentrations for testing.

-

Include a drug-free well for a growth control and a medium-only well for a sterility control.

c) Inoculation and Incubation:

-

Inoculate each well (except the sterility control) with the standardized fungal inoculum. The final volume in each well should be 200 µL.

-

Incubate the plates at 35°C for 48-72 hours.[2]

d) MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible growth as compared to the drug-free growth control.[5]

The following diagram outlines the experimental workflow for this antifungal susceptibility test.

This assay is used to qualitatively and quantitatively assess the morphological changes induced by this compound.

a) Fungal Culture and Spore Collection:

-

Culture Pyricularia oryzae on oatmeal agar (OMA) at 25°C under a 16:8 hour light:dark cycle for 15 days to promote sporulation.

-

Harvest conidia by flooding the plate with sterile distilled water and gently scraping the surface.

b) Assay Setup:

-

Prepare a spore suspension in a suitable liquid medium (e.g., potato dextrose broth) to a concentration of 1 x 105 spores/mL.

-

In a multi-well plate or on a microscope slide with wells, add the spore suspension.

-

Add this compound at various concentrations to the wells. Include a solvent control.

-

Incubate at 28°C for 24-48 hours in a humidified chamber.

c) Microscopic Observation:

-

After incubation, observe the germination of conidia and the morphology of the resulting mycelia using a light microscope.

-

Stain with a suitable fungal stain such as lactophenol cotton blue or Calcofluor White for enhanced visualization of hyphal structures.[6]

-

Document morphological changes such as curling, swelling, excessive branching, and stunted growth.

The logical relationship between this compound's mechanism and its observable antifungal effects is depicted below.

Conclusion and Future Directions

This compound demonstrates notable antifungal activity, primarily through the disruption of the fungal cytoskeleton. While qualitative data and the mechanism of action are partially understood, further research is required to establish a comprehensive quantitative profile of its antifungal spectrum. Future studies should focus on:

-

Determining the MIC values of this compound against a wide array of clinically and agriculturally relevant fungal pathogens.

-

Elucidating the specific downstream signaling cascades affected by the cytoskeletal disruption, including the Mitogen-Activated Protein Kinase (MAPK) pathways and cell cycle checkpoints.

-

Conducting in vivo efficacy and toxicity studies to evaluate its therapeutic potential.

This technical guide provides a foundational understanding of this compound and a framework for its further investigation as a promising lead compound in the development of new antifungal therapies.

References

- 1. Fungal drops: a novel approach for macro- and microscopic analyses of fungal mycelial growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. njccwei.com [njccwei.com]

- 4. Frontiers | Molecular Characterization and Antifungal Susceptibility of Clinical Fusarium Species From Brazil [frontiersin.org]

- 5. Species Distribution and In Vitro Antifungal Susceptibility Patterns of 75 Clinical Isolates of Fusarium spp. from Northern Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. static.igem.org [static.igem.org]

Fusarielin A: A Technical Guide to its Anti-Angiogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fusarielin A, a natural product derived from fungi of the Fusarium genus, has garnered scientific interest for its diverse biological activities. Among these, its anti-angiogenic and anti-proliferative properties present a promising avenue for therapeutic development, particularly in oncology. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. Inhibition of this process is a key strategy in cancer therapy. This technical guide provides a comprehensive overview of the anti-angiogenic effects of this compound, detailing its impact on endothelial cells, the key experimental protocols used for its evaluation, and the current understanding of its mechanism of action.

Anti-Angiogenic and Anti-Proliferative Effects

This compound has demonstrated notable anti-angiogenic activity, primarily evaluated through in vitro assays utilizing Human Umbilical Vein Endothelial Cells (HUVECs). These cells are a standard model for studying the processes of angiogenesis. The primary assay confirming this activity is the HUVEC tube formation assay, a cornerstone for assessing the potential of compounds to inhibit the formation of capillary-like structures.[1]

While the qualitative anti-angiogenic effect of this compound is established, detailed quantitative data, such as the half-maximal inhibitory concentration (IC50) for tube formation and endothelial cell proliferation, are not yet publicly available in the reviewed literature. Further research is required to quantify the potency of this compound in these critical angiogenic processes.

Experimental Protocols

To facilitate further research and validation of the anti-angiogenic properties of this compound, this section provides detailed methodologies for the key experiments cited in the literature and standard protocols relevant to angiogenesis research.

HUVEC Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like networks when cultured on a basement membrane extract.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Basement Membrane Extract (e.g., Matrigel®)

-

This compound (at desired concentrations)

-

Vehicle control (e.g., DMSO)

-

96-well culture plates

-

Incubator (37°C, 5% CO2)

-

Microscope with imaging capabilities

Protocol:

-

Plate Coating: Thaw the basement membrane extract on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with a thin layer of the extract. Ensure even distribution and avoid bubbles. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Cell Seeding: Harvest HUVECs and resuspend them in a serum-reduced medium. Seed the cells onto the solidified basement membrane extract at an optimized density (typically 1 x 10^4 to 2 x 10^4 cells per well).

-

Treatment: Add this compound at various concentrations to the respective wells. Include a vehicle control group.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. The optimal incubation time should be determined empirically.

-

Visualization and Quantification: Observe the formation of tubular networks using a microscope. Capture images for analysis. The extent of tube formation can be quantified by measuring parameters such as the number of junctions, total tube length, and number of loops using angiogenesis analysis software.

Endothelial Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of endothelial cells, a key step in angiogenesis.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

This compound (at desired concentrations)

-

Vehicle control

-

96-well culture plates

-

Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT®)

-

Plate reader

Protocol:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a low density (e.g., 2,000-5,000 cells per well) and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plates for a period of 24 to 72 hours.

-

Quantification: Add the cell proliferation reagent to each well according to the manufacturer's instructions. After the appropriate incubation time, measure the absorbance or fluorescence using a plate reader. The signal is proportional to the number of viable, proliferating cells.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms by which this compound exerts its anti-angiogenic effects are not yet fully elucidated. However, the inhibition of endothelial cell proliferation and tube formation suggests interference with key signaling pathways that regulate these processes. A primary candidate for such a target is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a central regulator of angiogenesis.

VEGF, upon binding to its receptor (VEGFR) on endothelial cells, triggers a cascade of downstream signaling events that promote cell survival, proliferation, migration, and differentiation. Key downstream pathways include the PLCγ-PKC-MAPK pathway, which is crucial for cell proliferation, and the PI3K-Akt pathway, which is essential for cell survival.

Further investigation is necessary to determine if this compound directly or indirectly modulates the VEGF signaling pathway. This could involve examining the phosphorylation status of VEGFR and its downstream effectors in the presence of this compound.

Conclusion and Future Directions

This compound has demonstrated clear anti-angiogenic potential, positioning it as a compound of interest for further investigation in the context of cancer therapeutics. The available data, primarily from HUVEC tube formation assays, provides a solid foundation for more in-depth studies.

Future research should focus on:

-

Quantitative Analysis: Determining the IC50 values of this compound for endothelial cell proliferation, migration, and tube formation to establish its potency.

-

Mechanism of Action: Elucidating the specific molecular targets and signaling pathways affected by this compound in endothelial cells, with a particular focus on the VEGF signaling cascade.

-

In Vivo Studies: Evaluating the anti-angiogenic efficacy of this compound in relevant animal models, such as the chick chorioallantoic membrane (CAM) assay or tumor xenograft models, to validate its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its anti-angiogenic activity and to potentially develop more potent derivatives.

A thorough understanding of these aspects will be crucial for advancing this compound from a promising natural product to a potential clinical candidate for anti-angiogenic therapy.

References

A Technical Guide to Fusarielin A Production by Fungal Endophytes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural production of Fusarielin A by endophytic fungi. It covers the known fungal producers, quantitative data on production yields, detailed experimental protocols for isolation and characterization, and a review of the biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug discovery.

Natural Producers of this compound

This compound is a polyketide metabolite with a distinctive decalin core structure, initially isolated from an unidentified Fusarium species.[1] Subsequent research has identified several fungal species, primarily within the Fusarium and Aspergillus genera, as natural producers of fusarielins.[2][3] Endophytic strains of these fungi, which reside within the tissues of living plants without causing apparent disease, are a significant source of these compounds.[4][5]

The known fungal producers of this compound and related compounds include:

-

Fusarium tricinctum : This species is a well-documented producer of this compound.[2][6][7] Endophytic isolates of F. tricinctum have been a source for various fusarielins.[2][8]

-

Fusarium graminearum : While this species is more commonly associated with the production of fusarielins F, G, and H, the biosynthetic gene cluster responsible for fusarielin production has been extensively studied in this fungus.[2][6][9]

-

Fusarium sp. : The initial discovery of this compound was from an unidentified Fusarium species.[1] Other unidentified species, including marine-derived endophytes, have also been reported to produce fusarielins.[2][10]

-

Aspergillus sp. : Some strains of Aspergillus are also known to produce fusarielins, indicating the biosynthetic capability is not limited to the Fusarium genus.[3][6]

Quantitative Production of this compound

The production of this compound is highly dependent on the fungal strain and the cultivation conditions, including the composition of the culture medium, pH, temperature, and aeration.[6][11] Optimizing these parameters is crucial for maximizing the yield of the target compound.

| Fungal Species | Compound | Culture Conditions | Yield | Reference |

| Fusarium tricinctum | This compound | Grown on a medium with dextrin as the carbon source. | 2.6 µg/mL | [6] |

| Fusarium graminearum | Fusarielin H | Optimal conditions: pH 6, 25°C, 26 days, 60 mg fructose/mL. | Not specified for this compound | [2][6] |

| Fusarium graminearum | Fusarielin H | Inoculated on wheat spikes. | 392 to 1865 ng/g | [2][6] |

Experimental Protocols

This section details the generalized methodologies for the isolation of this compound-producing endophytic fungi and the subsequent purification and characterization of the compound.

-

Sample Collection : Healthy plant tissues (leaves, stems, roots) are collected from the host plant.[12][13]

-

Surface Sterilization : The plant material is thoroughly washed with sterile distilled water, followed by sequential immersion in 70-75% ethanol and a sodium hypochlorite solution to eliminate epiphytic microorganisms. The material is then rinsed with sterile distilled water.[13]

-

Inoculation : The surface-sterilized plant segments are placed on a suitable nutrient agar medium, such as Potato Dextrose Agar (PDA), amended with an antibacterial agent to suppress bacterial growth.[12]

-

Incubation and Isolation : The plates are incubated at a controlled temperature (e.g., 25°C) until fungal mycelia emerge from the plant tissues.[12] Individual fungal colonies are then sub-cultured onto fresh media to obtain pure isolates.

-

Identification : Fungal isolates are identified based on their morphological characteristics and through molecular methods, typically by sequencing the Internal Transcribed Spacer (ITS) region of the ribosomal DNA.[12]

-

Inoculum Preparation : A small agar plug of a pure fungal culture is used to inoculate a liquid seed medium in an Erlenmeyer flask. The flask is incubated on a rotary shaker to generate a sufficient amount of mycelial biomass.[12]

-

Large-Scale Fermentation : The seed culture is then transferred to a larger volume of production medium. Yeast Extract Sucrose (YES) medium is often effective for the production of secondary metabolites in Fusarium.[11] The culture is incubated for several weeks under controlled conditions of temperature and agitation. Stationary cultures have been shown to yield higher production of some Fusarium metabolites compared to agitated cultures.[11]

-

Optimization of Production : To enhance the yield, various culture parameters can be optimized, including carbon and nitrogen sources, pH, temperature, and incubation time.[2][6] For instance, disaccharides and dextrin, in combination with arginine as a nitrogen source, have been shown to increase fusarielin production.[2]

-

Extraction : After the incubation period, the fungal biomass is separated from the culture broth by filtration. Both the mycelium and the broth are typically extracted with an organic solvent such as ethyl acetate.[4][13]

-

Concentration : The organic solvent extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[12]

-

Chromatographic Purification : The crude extract is subjected to a series of chromatographic techniques for purification. This often involves:

-

Column Chromatography : The extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., a mixture of petroleum ether and ethyl acetate).[12]

-

High-Performance Liquid Chromatography (HPLC) : Fractions showing bioactivity or containing the compound of interest are further purified by preparative or semi-preparative HPLC, often using a C18 column.

-

The structure of the purified compound is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and relative stereochemistry of the molecule.[1]

-

Chiroptical Methods : The absolute stereochemistry can be determined using techniques such as the exciton chirality method or the modified Mosher's method.[1]

Biosynthesis of this compound

The biosynthesis of fusarielins is orchestrated by a dedicated gene cluster.[9][14] In Fusarium graminearum, this cluster contains the genes responsible for the assembly of the polyketide backbone and its subsequent modifications.[9]

The fusarielin (FSL) gene cluster in F. graminearum comprises several key genes:[9][14]

-

FSL1 (PKS9) : A highly reducing polyketide synthase (HR-PKS) that synthesizes the polyketide chain.[9][15]

-

FSL2 : A trans-acting thioesterase responsible for releasing the polyketide product from the PKS.[9][14]

-

FSL3 : A putative epimerase.[9]

-

FSL4 : A cytochrome P450 monooxygenase, likely responsible for the oxygenation of the decalin rings.[9]

-

FSL5 : A trans-acting enoyl reductase that assists FSL1 in the reduction steps during polyketide synthesis.[9][14]

-

FSL7 : A local transcription factor that regulates the expression of the gene cluster.[15]

The biosynthesis is initiated by the polyketide synthase FSL1, with the assistance of the trans-acting enoyl reductase FSL5.[9] The completed polyketide chain is released from the synthase by the thioesterase FSL2.[9] A key step in the formation of the characteristic decalin core is a hypothesized Diels-Alder cycloaddition reaction.[9][14] Subsequent modifications, including oxygenation by the P450 monooxygenase FSL4, lead to the final fusarielin structures.[9]

Caption: Proposed biosynthetic pathway of fusarielins in F. graminearum.

Generalized Experimental Workflow

The discovery and characterization of this compound from endophytic fungi follow a systematic workflow, from the initial isolation of the microorganism to the final structural elucidation of the natural product.

Caption: Generalized workflow for this compound discovery from endophytes.

References

- 1. Isolation and structures of an antifungal antibiotic, this compound, and related compounds produced by a Fusarium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C25H38O4 | CID 10453753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bioprospecting endophytic fungi from Fusarium genus as sources of bioactive metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The endophytic Fusarium strains: a treasure trove of natural products - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04126J [pubs.rsc.org]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. Fusarium tricinctum - Wikipedia [en.wikipedia.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Functional Analysis of the Fusarielin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fusarielin E, a new antifungal antibiotic from Fusarium sp. (2007) | Yue Gai | 34 Citations [scispace.com]

- 11. Factors Influencing Production of Fusaristatin A in Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mycosphere.org [mycosphere.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Fusarielin A: A Technical Overview of its Antifungal Activity and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Fusarielin A, a meroterpenoid secondary metabolite isolated from Fusarium species, has demonstrated notable antifungal properties. This technical guide synthesizes the current understanding of this compound's spectrum of activity, mechanism of action, and the experimental methodologies used to characterize its effects. While the existing literature points to a promising future for this compound as a potential antifungal lead compound, further research is required to fully elucidate its clinical potential.

Spectrum of Antifungal Activity

This compound has been reported to exhibit moderate antifungal activity against several pathogenic fungi. Initial studies highlighted its efficacy against Aspergillus fumigatus and Fusarium nivale[1]. Further investigations have also noted the antifungal properties of related compounds, such as Fusarielin E, which shows significant activity against the rice blast fungus, Pyricularia oryzae[2].

Quantitative Susceptibility Data

A comprehensive summary of the minimum inhibitory concentrations (MICs) of this compound against a broad spectrum of pathogenic fungi is not yet available in the public domain. The following table is intended to be populated as new research findings become available.

| Fungal Pathogen | Strain | MIC (µg/mL) | Reference |

| Aspergillus fumigatus | Data Not Available | ||

| Fusarium nivale | Data Not Available | ||

| Pyricularia oryzae | Data Not Available | ||

| Candida albicans | Data Not Available | ||

| Cryptococcus neoformans | Data Not Available |

Mechanism of Action: Interference with the Fungal Cytoskeleton

The primary mechanism of antifungal action for this compound involves the disruption of the fungal cytoskeleton. Affinity chromatography studies have conclusively identified actin and tubulin as the direct binding proteins of this compound[2]. By binding to these essential cytoskeletal components, this compound interferes with critical cellular processes.

The interaction with tubulin disrupts microtubule dynamics, which is essential for mitosis, cell division, and intracellular transport. This interference leads to morphological deformities in the fungal mycelia, as observed in Pyricularia oryzae[2]. The binding to actin likely affects the integrity and function of the microfilament network, which is crucial for cell polarity, morphogenesis, and cytokinesis.

Signaling Pathway Disruption

The binding of this compound to tubulin and actin initiates a cascade of downstream effects that ultimately inhibit fungal growth. While the specific signaling pathways have not been fully elucidated, the disruption of the cytoskeleton is known to impact pathways involved in cell cycle regulation, cell wall integrity, and polarized growth.

Experimental Protocols

Detailed, step-by-step experimental protocols for the antifungal testing of this compound are not extensively published. However, based on standard mycological practices, the following outlines the likely methodologies employed.

Antifungal Susceptibility Testing

Antifungal susceptibility is typically determined using broth microdilution methods following guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI).

References

Fusarielin A Derivatives: A Deep Dive into Structure-Activity Relationships for Drug Discovery

For Immediate Release

[City, State] – [Date] – Fusarielin A and its synthetic derivatives are emerging as a promising class of bioactive compounds with significant potential in the development of novel antifungal and anticancer therapeutics. This technical whitepaper provides a comprehensive overview of the current state of research into this compound derivatives, focusing on their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used in their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand and leverage the therapeutic potential of these natural products.

Introduction to this compound

This compound is a polyketide metabolite produced by various species of Fusarium and Aspergillus fungi.[1] First isolated as an antifungal agent, subsequent research has revealed its broader biological activity, including cytotoxic effects against various cancer cell lines.[2][3] The unique chemical scaffold of this compound, characterized by a decalin core, has made it an attractive target for synthetic modification to explore and optimize its therapeutic properties. This guide delves into the crucial relationship between the chemical structure of this compound derivatives and their biological efficacy.

Biological Activities of this compound and Its Derivatives

The primary biological activities of this compound and its analogues are their antifungal and anticancer properties. Several studies have highlighted the potential of these compounds, although a comprehensive SAR study with extensive quantitative data remains an area of active research.

Antifungal Activity

This compound and its naturally occurring analogues, Fusarielins B, C, and D, were initially identified due to their antifungal properties.[2] Fusarielin E has also demonstrated significant antifungal activity, particularly against Pyricularia oryzae.[3] The proposed mechanism for this antifungal action is the disruption of microtubule function in fungal cells.[3]

Anticancer and Cytotoxic Activity

Beyond their antifungal effects, this compound derivatives have shown notable cytotoxicity against various human cancer cell lines. For instance, Fusaproliferin, a related mycotoxin from Fusarium solani, has demonstrated sub-micromolar IC50 values against pancreatic cancer cell lines.[4] Other studies have reported the cytotoxic effects of various Fusarium-derived secondary metabolites.[5][6] The anticancer mechanism is also believed to be linked to the disruption of the cellular cytoskeleton, specifically by targeting tubulin and actin.[7]

Structure-Activity Relationship (SAR) Analysis

While a comprehensive library of systematically modified this compound derivatives with corresponding biological data is not yet publicly available, preliminary insights into the SAR can be gleaned from existing studies on Fusarielins and related polyketides.

Table 1: Summary of Biological Activity Data for Selected Fusarielin Derivatives and Related Compounds

| Compound | Target Organism/Cell Line | Activity Type | Measurement | Value | Reference |

| Fusarielin E | Pyricularia oryzae | Antifungal | MIC | 12.5 µg/mL | [3] |

| Fusaproliferin | MIA PaCa-2 (Pancreatic Cancer) | Cytotoxicity | IC50 | 0.13 µM | [4] |

| Fusaproliferin | BxPC-3 (Pancreatic Cancer) | Cytotoxicity | IC50 | 0.76 µM | [4] |

| Deoxynivalenol | Various Mammalian Cell Lines | Cytotoxicity | IC50 | 0.27 to 8.36 µg/mL | [8] |

| Fusariumin D derivative (Compound 2) | Various Human Cancer Cell Lines | Cytotoxicity | Inhibition Rate | 56% at 40 µM | [9] |

Note: This table is a compilation of available data and is not an exhaustive list. Direct comparison of values should be done with caution due to variations in experimental conditions.

The limited data suggests that modifications to the side chains and functional groups of the core Fusarielin structure can significantly impact biological activity. Further research focusing on systematic chemical modifications is crucial to delineate the precise structural requirements for potent and selective antifungal and anticancer activity.

Mechanism of Action: Targeting the Cytoskeleton

The primary mechanism of action for the biological activities of this compound appears to be the disruption of microtubule dynamics. Research has identified both tubulin and actin as direct binding proteins for this compound.[7] This interaction interferes with the normal polymerization and depolymerization of microtubules, which are essential for critical cellular processes such as mitosis, cell division, and intracellular transport. The disruption of these processes ultimately leads to cell cycle arrest and apoptosis in both fungal and cancer cells.

Figure 1: Proposed mechanism of action for this compound derivatives.

Experimental Protocols

Standardized methodologies are critical for the reliable evaluation of the biological activity of this compound derivatives. Below are outlines of key experimental protocols.

Synthesis of this compound Derivatives

The synthesis of this compound analogues typically involves multi-step organic synthesis protocols. While specific details for a wide range of derivatives are proprietary or not extensively published, general approaches often involve the modification of the core decalin structure or the alteration of side-chain functionalities. The extraction and purification of novel derivatives from fungal cultures also remain a key source of new compounds.[1][10]

Figure 2: General workflow for the generation and testing of this compound derivatives.

Cytotoxicity Assays (e.g., MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[11][12]

Protocol Outline:

-

Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and incubate to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl solution) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Antifungal Susceptibility Testing

Standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are recommended for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[13][14]

Broth Microdilution Method Outline:

-

Compound Preparation: Prepare a serial dilution of the this compound derivative in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the fungal test organism.

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plates under controlled conditions (temperature, time).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the fungus.

Future Directions and Conclusion

This compound and its derivatives represent a promising avenue for the development of new antifungal and anticancer drugs. Their unique mechanism of action, targeting the cytoskeleton, offers a potential advantage, particularly against drug-resistant strains. However, to fully realize their therapeutic potential, further research is imperative. Key areas for future investigation include:

-

Systematic SAR studies: The synthesis and biological evaluation of a larger, more diverse library of this compound analogues are needed to establish robust SARs.

-

Mechanism of action elucidation: While microtubule disruption is a key mechanism, the specific molecular interactions and downstream signaling pathways need to be further investigated.

-

In vivo studies: Promising candidates identified in vitro should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and toxicity.

References

- 1. Functional Analysis of the Fusarielin Biosynthetic Gene Cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and structures of an antifungal antibiotic, this compound, and related compounds produced by a Fusarium sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fusaproliferin, a Fungal Mycotoxin, Shows Cytotoxicity against Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Updates on the Secondary Metabolites from Fusarium Fungi and Their Biological Activities (Covering 2019 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of binding proteins of this compound as actin and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bjvm.trakia-uni.bg [bjvm.trakia-uni.bg]

- 9. Fusaresters A–E, new γ-pyrone-containing polyketides from fungus Fusarium sp. Hungcl and structure revision of fusariumin D - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. scielo.br [scielo.br]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Fusarielin A Extraction from Fungal Culture